1,2,3-Propanetriol, diacetate

Description

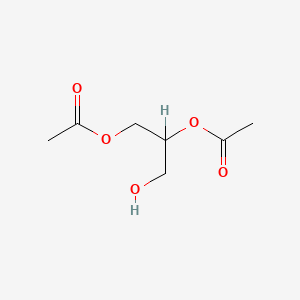

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-acetyloxy-3-hydroxypropyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O5/c1-5(9)11-4-7(3-8)12-6(2)10/h7-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXDDRFCJKNROTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(CO)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O5 | |

| Record name | GLYCERYL DIACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70883105 | |

| Record name | 1,2-Diacetylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear, colourless, hygroscopic, somewhat oily liquid with a slight, fatty odour | |

| Record name | 1,2,3-Propanetriol, diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | GLYCERYL DIACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

Solubility |

Soluble in water. Miscible with ethanol | |

| Record name | GLYCERYL DIACETATE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

CAS No. |

102-62-5, 25395-31-7, 101364-64-1 | |

| Record name | 1,2-Diacetylglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-diacylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102625 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025395317 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diacetin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2348 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2,3-Propanetriol, diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Diacetylglycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70883105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | GLYCERYL 1,2-DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9W955270ZW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (±)-Glycerol 1,2-diacetate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031712 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,2,3-Propanetriol Diacetate from Glycerol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,2,3-propanetriol diacetate, commonly known as diacetin, from glycerol.[1][2] It is intended for researchers, scientists, and professionals in drug development and other relevant industries. This document delves into the core chemical principles, reaction mechanisms, catalytic strategies, and detailed experimental protocols. By integrating theoretical knowledge with practical insights, this guide aims to serve as an authoritative resource for the efficient and selective synthesis of this versatile diester.

Introduction: The Significance of 1,2,3-Propanetriol Diacetate

1,2,3-Propanetriol diacetate, or diacetin, is a diester of glycerol and acetic acid.[1][2] It typically exists as a mixture of two isomers: 1,2-glyceryl diacetate and 1,3-glyceryl diacetate.[1] This compound is a clear, colorless, and odorless viscous liquid with a high boiling point.[1] Its utility spans a wide range of industrial applications, owing to its properties as a plasticizer, solvent, and humectant.[1][3]

In the pharmaceutical industry , diacetin serves as an excipient and solvent in various drug formulations, contributing to the stability and solubility of active pharmaceutical ingredients.[1][3] The food industry utilizes it as a food additive (E1517), where it functions as an emulsifier and a solvent for flavorings.[1][2] In the cosmetics and personal care sector , its emollient properties are leveraged in creams and lotions.[1][3] Furthermore, diacetin is employed in the manufacturing of plastics and polymers as a plasticizer to enhance flexibility.[1][3]

The synthesis of diacetin from glycerol, a readily available byproduct of biodiesel production, represents a significant avenue for valorizing this renewable feedstock into a value-added chemical.[3][4][5][6] This guide will focus on the direct esterification of glycerol with acetic acid, a common and economically viable production route.[5]

The Core Chemistry: Esterification of Glycerol

The synthesis of diacetin from glycerol is achieved through an esterification reaction with an acetylating agent, most commonly acetic acid or acetic anhydride.[3] This guide will primarily focus on the reaction with acetic acid. The reaction is a stepwise process, yielding monoacetin, diacetin, and triacetin as the primary products.

The overall reaction can be represented as follows:

C₃H₅(OH)₃ + 2CH₃COOH ⇌ C₃H₅(OH)(OOCCH₃)₂ + 2H₂O (Glycerol) + (Acetic Acid) ⇌ (Diacetin) + (Water)

Reaction Mechanism

The esterification of glycerol with acetic acid is a reversible reaction that is typically catalyzed by an acid.[7] The mechanism, following the principles of Fischer-Speier esterification, involves the protonation of the carboxylic acid, followed by nucleophilic attack by the alcohol (glycerol).

Mechanism Visualization:

Caption: Fischer-Speier esterification mechanism for glycerol acetylation.

This process occurs sequentially at the different hydroxyl groups of the glycerol molecule. The primary hydroxyl groups are generally more reactive than the secondary hydroxyl group. The reaction is an equilibrium-controlled process, and therefore, the removal of water is crucial to drive the reaction towards the formation of di- and tri-esters.[7]

Catalytic Strategies: Homogeneous vs. Heterogeneous Catalysis

The choice of catalyst is a critical factor influencing the reaction rate, selectivity, and overall process efficiency. Both homogeneous and heterogeneous catalysts are employed for glycerol acetylation.

Homogeneous Catalysis

Homogeneous acid catalysts, such as sulfuric acid and p-toluenesulfonic acid (PTSA), are highly effective in promoting the esterification of glycerol.[8][9] They generally exhibit high activity and can lead to high yields of acetins.[8][10]

However, the use of homogeneous catalysts presents several drawbacks, including:

-

Corrosion: Strong acids can be corrosive to reactor vessels.[8][9]

-

Separation Difficulties: The catalyst is dissolved in the reaction mixture, making its separation from the products challenging and often incomplete.[8][9]

-

Waste Generation: Neutralization of the acid catalyst after the reaction generates significant amounts of salt waste.[8]

-

Non-reusability: The catalyst cannot be easily recovered and reused.[9]

Heterogeneous Catalysis

To overcome the limitations of homogeneous catalysts, significant research has focused on the development of solid acid catalysts.[8][9][11] These catalysts offer several advantages, including ease of separation from the product mixture, reduced corrosion, and the potential for regeneration and reuse.[9]

Commonly investigated heterogeneous catalysts include:

-

Ion-exchange resins: Amberlyst-15 and Amberlyst-36 are widely used and have shown high activity and selectivity.[8][11][12][13]

-

Zeolites: Materials like H-USY, H-ZSM-5, and H-Beta have been explored due to their defined pore structures and tunable acidity.[8][11]

-

Metal oxides: Antimony pentoxide (Sb₂O₅) has demonstrated good activity and selectivity towards diacetin.[4][14]

-

Sulfated metal oxides and supported heteropolyacids: These materials also exhibit strong acidic properties suitable for esterification.[11][15]

The performance of heterogeneous catalysts is influenced by factors such as their acidity (both Brønsted and Lewis acid sites), pore size, and surface properties.[4][11]

Key Reaction Parameters and Their Influence

The selective synthesis of diacetin is highly dependent on the careful control of several reaction parameters.

Molar Ratio of Acetic Acid to Glycerol

The molar ratio of acetic acid to glycerol is a crucial parameter that affects both the conversion of glycerol and the selectivity towards different acetins.[16][17] A higher molar ratio of acetic acid generally favors higher glycerol conversion by shifting the reaction equilibrium towards the products.[16] For the preferential formation of diacetin, an acetic acid to glycerol molar ratio in the range of 2.5:1 to 7:1 is often employed.[3][12][13][18]

Reaction Temperature

Temperature plays a significant role in the reaction kinetics.[19][20] Increasing the reaction temperature generally increases the rate of reaction and glycerol conversion.[19][20] However, excessively high temperatures can lead to the evaporation of acetic acid and potentially undesirable side reactions.[20] Typical reaction temperatures for diacetin synthesis range from 100°C to 145°C.[3][13][18]

Catalyst Loading

The amount of catalyst used influences the reaction rate. A higher catalyst loading generally leads to a faster reaction. However, an optimal loading needs to be determined to balance reaction efficiency with economic considerations.

Reaction Time

The reaction time required to achieve high conversion and selectivity depends on the other reaction parameters. Progress of the reaction is typically monitored over time to determine the optimal duration.

Table 1: Summary of Reaction Conditions for Diacetin Synthesis

| Parameter | Typical Range | Rationale |

| Acetic Acid:Glycerol Molar Ratio | 2.5:1 - 9:1 | Shifts equilibrium towards product formation.[3][12][13][15][18] |

| Temperature | 100°C - 145°C | Increases reaction rate.[3][13][18][20] |

| Catalyst | Amberlyst-15, Amberlyst-36, Sb₂O₅, etc. | Provides acid sites for catalysis.[4][8][12][13] |

| Catalyst Loading | 0.05 - 5 wt% of reactants | Influences reaction rate.[14][18] |

Experimental Protocol: Synthesis of Diacetin using Amberlyst-15

This section provides a detailed, step-by-step methodology for the synthesis of diacetin using a heterogeneous catalyst, Amberlyst-15.

Materials and Equipment

-

Reactants: Glycerol (99.5% purity), Glacial Acetic Acid

-

Catalyst: Amberlyst-15 ion-exchange resin

-

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Thermometer

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation setup

-

Experimental Workflow

Caption: A generalized workflow for the synthesis and purification of diacetin.

Step-by-Step Procedure

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add glycerol and glacial acetic acid in a desired molar ratio (e.g., 1:5).

-

Catalyst Addition: Add the Amberlyst-15 catalyst (e.g., 3 wt% based on the weight of glycerol).

-

Reaction: Heat the mixture to the desired reaction temperature (e.g., 110°C) with continuous stirring. Maintain the reaction for the specified time (e.g., 4-6 hours).

-

Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Separate the solid Amberlyst-15 catalyst from the liquid product mixture by filtration. The catalyst can be washed, dried, and potentially reused.

-

Purification:

-

Remove the excess unreacted acetic acid and the water formed during the reaction using a rotary evaporator.

-

Further purify the resulting crude product by vacuum distillation to isolate diacetin from monoacetin and triacetin.

-

-

Characterization: Analyze the purified product using analytical techniques such as Gas Chromatography (GC) to determine the purity and isomer distribution, Fourier-Transform Infrared (FT-IR) spectroscopy to identify functional groups, and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the chemical structure.

Product Characterization and Quality Control

Thorough characterization of the synthesized diacetin is essential to ensure its purity and suitability for its intended application.

-

Gas Chromatography (GC): Used to determine the conversion of glycerol and the selectivity towards mono-, di-, and triacetin.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: To confirm the presence of ester functional groups (C=O stretch) and the disappearance or reduction of hydroxyl groups (O-H stretch).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information, allowing for the unambiguous identification of the 1,2- and 1,3-diacetin isomers.

-

Titration: To determine the acid value, indicating the amount of residual free acetic acid.[21]

Conclusion

The synthesis of 1,2,3-propanetriol diacetate from glycerol via acid-catalyzed esterification with acetic acid is a well-established and industrially relevant process. The choice between homogeneous and heterogeneous catalysts depends on the specific requirements of the application, with heterogeneous catalysts offering significant advantages in terms of environmental impact and process sustainability. By carefully controlling key reaction parameters such as molar ratio, temperature, and catalyst type, it is possible to achieve high yields and selectivity for diacetin. The methodologies and insights provided in this guide offer a solid foundation for researchers and professionals to develop and optimize the synthesis of this valuable chemical.

References

- 1. atamankimya.com [atamankimya.com]

- 2. Glyceryl diacetate - Wikipedia [en.wikipedia.org]

- 3. Buy 1,2,3-Propanetriol, diacetate | 102-62-5 [smolecule.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Continuous Process of Reactive Distillation to Produce Bio-additive Triacetin From Glycerol | Mufrodi | Modern Applied Science | CCSE [ccsenet.org]

- 7. ijcea.org [ijcea.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. A Comparative Study of Homogeneous and Heterogeneous Catalyzed Glycerol Acetylation with Acetic Acid: Activity, Selectivity, and Stability - CONICET [bicyt.conicet.gov.ar]

- 11. researchgate.net [researchgate.net]

- 12. CN112939772A - Method for preparing glycerol diacetate - Google Patents [patents.google.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. chemrxiv.org [chemrxiv.org]

- 16. matec-conferences.org [matec-conferences.org]

- 17. researchgate.net [researchgate.net]

- 18. CN102659581A - Process for synthesizing diacetin - Google Patents [patents.google.com]

- 19. Kinetic Analysis of Glycerol Esterification Using Tin Exchanged Tungstophosphoric Acid on K-10 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. fao.org [fao.org]

An In-Depth Technical Guide to the Chemical Properties of Glycerol Diacetate for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core chemical properties of glycerol diacetate, also known as diacetin. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical characteristics, reactivity, and analytical methodologies pertinent to this versatile excipient and chemical intermediate. The information herein is grounded in established scientific principles and supported by authoritative references to ensure technical accuracy and practical applicability.

Introduction: The Molecular Profile of Glycerol Diacetate

Glycerol diacetate (C₇H₁₂O₅, Molecular Weight: 176.17 g/mol ) is the diester of glycerol and acetic acid.[1] It typically exists as a mixture of two positional isomers: 1,2-glyceryl diacetate and 1,3-glyceryl diacetate.[1][2] This clear, colorless, and odorless to slightly fatty-odored oily liquid is characterized by its hygroscopic nature and a high boiling point.[3] Its utility across various industries, particularly in pharmaceuticals, cosmetics, and food production, stems from its properties as a solvent, plasticizer, and emollient.[3] In the pharmaceutical sector, it serves as a crucial solvent and carrier in drug formulations, enhancing the stability and delivery of active pharmaceutical ingredients (APIs).[2]

Physicochemical Properties: A Quantitative Overview

The functional characteristics of glycerol diacetate are dictated by its physical and chemical properties. A thorough understanding of these parameters is essential for its effective application in research and formulation development.

Table 1: Key Physicochemical Properties of Glycerol Diacetate

| Property | Value | References |

| Molecular Formula | C₇H₁₂O₅ | [1] |

| Molecular Weight | 176.17 g/mol | [1] |

| Appearance | Clear, colorless, oily liquid | [3] |

| Odor | Odorless to a slight, fatty odor | [3] |

| Boiling Point | Approximately 280 °C | [1] |

| Melting Point | Approximately -30 °C | [1] |

| Density | Approximately 1.17 - 1.19 g/mL at 25 °C | [3] |

| Solubility | Miscible with water and ethanol; partially soluble in ether and ethyl acetate. | |

| Refractive Index | n20/D ≈ 1.440 | [3] |

These properties underscore glycerol diacetate's utility as a versatile solvent, capable of dissolving a range of hydrophilic and lipophilic substances, a critical attribute in complex formulations. Its low melting point and high boiling point provide a wide liquid range, ensuring stability under various processing conditions.

Synthesis and Chemical Reactivity

Glycerol diacetate is primarily synthesized through the esterification of glycerol with an acetylating agent, such as acetic acid or acetic anhydride.[1] The reaction is typically facilitated by an acid catalyst.

Synthesis of Glycerol Diacetate

The synthesis of glycerol diacetate from glycerol and acetic acid is a reversible esterification reaction. To drive the equilibrium towards the product side, a catalyst is employed, and water, a byproduct, is typically removed.

Caption: Synthesis of Glycerol Diacetate via Acid-Catalyzed Esterification.

The reaction mechanism involves the protonation of the carbonyl oxygen of acetic acid by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.[4] The hydroxyl groups of glycerol then act as nucleophiles, attacking the activated carbonyl carbon. This is followed by the elimination of a water molecule to form the ester linkage. This process occurs twice to yield glycerol diacetate.

Key Chemical Reactions

As an ester, glycerol diacetate is susceptible to hydrolysis, a reaction that cleaves the ester bonds to yield glycerol and acetic acid. This reaction can be catalyzed by both acids and bases.

Acid-Catalyzed Hydrolysis: The mechanism is the reverse of esterification. The ester oxygen is protonated, followed by nucleophilic attack by water.

Caption: Mechanism of Acid-Catalyzed Hydrolysis of Glycerol Diacetate.

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible reaction where a hydroxide ion acts as a nucleophile, attacking the carbonyl carbon of the ester. The products are glycerol and an acetate salt.

Caption: Mechanism of Base-Catalyzed Hydrolysis of Glycerol Diacetate.

Upon heating to its boiling point, glycerol diacetate can decompose, potentially forming corrosive fumes of acrolein, a characteristic decomposition product of glycerol.[2] The decomposition may also yield acetic acid.[2]

Experimental Protocols for Characterization

The quality and purity of glycerol diacetate are critical for its application, especially in pharmaceuticals. The following are established methodologies for its characterization.

Synthesis of Glycerol Diacetate: A Laboratory-Scale Protocol

This protocol is based on the esterification of glycerol with acetic acid using a solid acid catalyst.[5]

Materials:

-

Glycerol (0.5 mol, 46.05 g)

-

Acetic acid (1.25 mol, 75.06 g)

-

Amberlyst-15 catalyst (e.g., 0.184 g)[5]

-

Water-carrying agent (e.g., cyclohexane)[5]

-

Reaction flask with a reflux condenser and a Dean-Stark trap

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Combine glycerol, acetic acid, Amberlyst-15, and cyclohexane in the reaction flask.

-

Heat the mixture to reflux (approximately 95 °C) and collect the water removed in the Dean-Stark trap.[5]

-

Continue the reaction for 10-12 hours or until no more water is collected.[5]

-

After cooling, filter the catalyst from the reaction mixture.

-

Remove the excess acetic acid and cyclohexane by distillation under normal pressure.

-

Purify the resulting glycerol diacetate by vacuum distillation.

Caption: Workflow for the Laboratory Synthesis of Glycerol Diacetate.

Purity Assessment by Titration

This method determines the purity of glycerol diacetate by saponification followed by back-titration of the excess alkali.[2]

Materials:

-

Glycerol diacetate sample (approx. 1 g)

-

1 N Potassium hydroxide (KOH) solution (25 mL)

-

Isopropanol (15 mL)

-

0.5 N Sulfuric acid (H₂SO₄)

-

Phenolphthalein indicator

-

Pressure-resistant bottle

-

Water bath

Procedure:

-

Accurately weigh about 1 g of the glycerol diacetate sample into the pressure bottle.

-

Add 25 mL of 1 N KOH and 15 mL of isopropanol.

-

Securely stopper the bottle and heat in a water bath at 98±2 °C for 1 hour.[2]

-

Cool the bottle to room temperature and carefully release any pressure.

-

Add 6-8 drops of phenolphthalein indicator.

-

Titrate the excess KOH with 0.5 N H₂SO₄ until the pink color disappears.

-

Perform a blank determination with the same quantities of reagents but without the sample.

-

Calculate the purity using the following formula:

Purity (%) = [(V_blank - V_sample) × N_acid × 88.08] / (W_sample × 1000) × 100

Where:

-

V_blank = Volume of H₂SO₄ used for the blank (mL)

-

V_sample = Volume of H₂SO₄ used for the sample (mL)

-

N_acid = Normality of the H₂SO₄ solution

-

W_sample = Weight of the sample (g)

-

88.08 = Equivalent weight of glycerol diacetate (176.17 / 2)

-

Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a powerful technique for the quantification of glycerol diacetate and its related impurities. The following is a general protocol that can be adapted.

Instrumentation:

-

Gas chromatograph with a flame ionization detector (FID)

-

Capillary column suitable for polar compounds (e.g., DB-624 or similar)

-

Autosampler

-

Chromatography data system

Reagents:

-

Glycerol diacetate reference standard

-

Solvent/Diluent (e.g., Methanol or Acetonitrile, HPLC grade)

-

Carrier gas (Helium or Nitrogen, high purity)

-

FID gases (Hydrogen and compressed air, high purity)

Chromatographic Conditions (Starting Point):

-

Column: e.g., 30 m x 0.32 mm ID, 1.8 µm film thickness

-

Oven Temperature Program: Initial temperature of 125 °C for 5 minutes, then ramp at 5 °C/min to 160 °C.[1]

-

Injector Temperature: 210 °C[1]

-

Detector Temperature: 250 °C[1]

-

Carrier Gas Flow: Constant flow, e.g., 2 mL/min

-

Injection Volume: 1 µL

-

Split Ratio: e.g., 50:1

Procedure:

-

Standard Preparation: Prepare a stock solution of the glycerol diacetate reference standard in the chosen diluent. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Accurately weigh the glycerol diacetate sample and dissolve it in the diluent to a known concentration.

-

Analysis: Inject the standards and samples into the GC system.

-

Quantification: Construct a calibration curve by plotting the peak area of the glycerol diacetate standard against its concentration. Determine the concentration of glycerol diacetate in the sample from the calibration curve.

Conclusion

Glycerol diacetate is a compound with a well-defined set of chemical and physical properties that make it highly valuable in various scientific and industrial applications, particularly in the pharmaceutical field. Its synthesis via esterification is a straightforward process, and its reactivity is primarily governed by the ester functional groups. The analytical methods outlined in this guide provide robust means for its characterization and quality control. For researchers and drug development professionals, a comprehensive understanding of these properties is paramount for leveraging the full potential of glycerol diacetate in innovative formulations and chemical syntheses.

References

An In-depth Technical Guide to 1,2,3-Propanetriol Diacetate

Introduction: Understanding the Versatility of 1,2,3-Propanetriol Diacetate

1,2,3-Propanetriol diacetate, more commonly known as diacetin or glyceryl diacetate, is a versatile organic compound that holds significant importance across a multitude of scientific and industrial sectors.[1] It is a diester of glycerol and acetic acid, resulting in a compound that skillfully balances hydrophilic and lipophilic characteristics.[2] This unique duality makes it an invaluable component in formulations ranging from pharmaceuticals and cosmetics to food and beverage production.[3]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It aims to provide a deep dive into the core chemical identity of 1,2,3-propanetriol diacetate, its physicochemical properties, synthesis, and critical applications, with a particular focus on its role in research and pharmaceutical development. The information presented herein is grounded in authoritative sources to ensure scientific integrity and support your advanced applications.

Part 1: Chemical Identity and Nomenclature

Precise identification of a chemical substance is paramount in research and development to ensure reproducibility and compliance with regulatory standards. 1,2,3-Propanetriol diacetate is typically a mixture of two isomers, 1,2-glyceryl diacetate and 1,3-glyceryl diacetate.[4][5] The general CAS number 25395-31-7 is commonly used to refer to this mixture.[5][6]

Key Identifiers

A comprehensive list of identifiers for 1,2,3-propanetriol diacetate is provided below to facilitate unambiguous identification and information retrieval from chemical databases and regulatory documents.

| Identifier | Value | Source(s) |

| Primary Common Name | Diacetin | [4][5] |

| IUPAC Name | (2-acetyloxy-3-hydroxypropyl) acetate | [7] |

| CAS Number | 25395-31-7 | [5][6][7][8] |

| EC Number | 246-941-2 | [5][7] |

| Molecular Formula | C₇H₁₂O₅ | [8][9] |

| Molecular Weight | 176.17 g/mol | [7][8] |

| Food Additive Number | E1517 | [5] |

Synonyms

The extensive use of 1,2,3-propanetriol diacetate across various industries has led to a wide array of synonyms. Awareness of these synonyms is crucial for conducting thorough literature searches and understanding technical documentation from diverse sources.

-

Glyceryl diacetate[7]

-

(Hydroxymethyl)ethylene acetate

-

1,2,3-Propanetriol, 1,2-diacetate

-

Glycerol 1,2-diacetate

-

3-Hydroxypropane-1,2-diyl diacetate[3]

Part 2: Physicochemical Properties and Their Implications

The utility of 1,2,3-propanetriol diacetate in various applications is a direct consequence of its distinct physicochemical properties. Its nature as a clear, colorless, and somewhat oily liquid with a high boiling point and hygroscopic tendencies dictates its role as a solvent, emollient, and plasticizer.[4][5]

| Property | Value | Source(s) |

| Appearance | Clear, colorless, viscous, oily liquid | [4][5] |

| Odor | Mild, fatty, or odorless | [5] |

| Boiling Point | 280 °C (536 °F; 553 K) | [1][4] |

| Melting Point | -30 °C (-22 °F; 243 K) | [1][4] |

| Density | 1.17 g/mL at 25 °C | [5][11] |

| Refractive Index | n20/D 1.440 | [5][11] |

| Solubility | Soluble in water, alcohol, and ether. Slightly soluble in benzene. | [1] |

| Vapor Pressure | <1 mmHg @ 20 °C | [12][13] |

The high boiling point and low vapor pressure make it a stable solvent in many formulations.[4][13] Its miscibility with water and alcohol, coupled with its ability to dissolve other organic compounds, makes it an excellent carrier and solvent in complex mixtures.[1] The hygroscopic nature of diacetin is leveraged in cosmetic and personal care products to retain moisture.

Part 3: Synthesis and Manufacturing Overview

The primary industrial synthesis of 1,2,3-propanetriol diacetate involves the esterification of glycerol with acetic acid or acetic anhydride.[3][11] This reaction is typically catalyzed by a strong acid.[3] The process yields a mixture of mono-, di-, and tri-acetylated glycerides, from which the diacetate fraction is purified, often through distillation.[3]

Generalized Synthesis Workflow

The following diagram illustrates a typical workflow for the synthesis of 1,2,3-propanetriol diacetate.

Caption: A simplified diagram of the synthesis process for 1,2,3-propanetriol diacetate.

Recent research has also explored alternative synthesis routes, such as the transesterification of glycerol with ethyl acetate, which can offer high conversion rates and selectivity towards diacetin and triacetin.[14]

Part 4: Applications in Research and Drug Development

The unique properties of 1,2,3-propanetriol diacetate make it a highly valuable excipient and solvent in the pharmaceutical industry.[3] Its low toxicity and approval by regulatory bodies like the FDA for certain applications further enhance its utility.[3]

Key Pharmaceutical Applications

-

Solvent and Co-solvent: It is used to dissolve or carry active pharmaceutical ingredients (APIs), particularly those that are lipophilic or have poor water solubility.[3] This enhances the stability and bioavailability of the drug.

-

Plasticizer: In tablet coatings and transdermal patches, diacetin imparts flexibility and durability.[3]

-

Formulation Aid: It acts as a formulation aid, ensuring the even distribution and stability of active components in creams, lotions, and ointments.

-

Drug Delivery Systems: Research has shown its use in designing advanced drug delivery systems, such as push-pull osmotic pumps for controlled release of drugs.[5][11]

Part 5: Analytical Methodologies

The quality control and analysis of 1,2,3-propanetriol diacetate are crucial to ensure its purity and suitability for its intended application, especially in the pharmaceutical and food industries.

Standard Analytical Techniques

-

Gas Chromatography (GC): GC is a common method for determining the purity of diacetin and quantifying the relative amounts of mono-, di-, and triacetin in a sample.

-

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the separation and quantification of acetin isomers.

-

Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the chemical structure of the compound.[7]

Illustrative Analytical Protocol: Purity Assessment by Gas Chromatography

The following is a generalized, step-by-step protocol for assessing the purity of a diacetin sample using gas chromatography.

-

Sample Preparation:

-

Accurately weigh a sample of 1,2,3-propanetriol diacetate.

-

Dilute the sample in a suitable solvent (e.g., methanol or ethanol) to a known concentration.

-

Prepare a series of calibration standards of monoacetin, diacetin, and triacetin in the same solvent.

-

-

GC System Configuration:

-

Column: A polar capillary column, such as one with a DB-FFAP or Stabilwax stationary phase, is often suitable for separating the glycerol acetates.[15]

-

Injector: Set the injector temperature to ensure complete vaporization of the sample without degradation.

-

Detector: A Flame Ionization Detector (FID) is commonly used for its sensitivity to organic compounds.

-

Carrier Gas: Use an inert carrier gas such as helium or hydrogen at a constant flow rate.[15]

-

-

Chromatographic Conditions:

-

Implement a temperature program that starts at a lower temperature and ramps up to a higher temperature to ensure the separation of all components, from the more volatile monoacetin to the less volatile triacetin.[15]

-

-

Data Analysis:

-

Inject the prepared standards to generate a calibration curve for each component.

-

Inject the sample solution.

-

Identify the peaks corresponding to monoacetin, diacetin, and triacetin based on their retention times compared to the standards.

-

Calculate the concentration of each component in the sample using the calibration curves.

-

Determine the purity of the diacetin by calculating its percentage relative to the other components.

-

Part 6: Safety and Handling

1,2,3-Propanetriol diacetate is generally considered to have low toxicity.[2][3] However, as with any chemical, proper safety precautions should be observed.

-

Handling: Use in a well-ventilated area and avoid contact with skin and eyes.[10][16] Standard personal protective equipment (PPE) such as safety goggles and gloves should be worn.[12][16]

-

Storage: Store in a tightly closed container in a cool, dry place.[9][16] It is hygroscopic, so protection from moisture is important.[5][12]

-

Fire Safety: It is a combustible liquid. Use appropriate extinguishing media such as water spray, foam, carbon dioxide, or dry powder in case of a fire.[10]

-

Spills: Spilled material can create a slipping hazard.[10] Absorb spills with an inert material and dispose of it according to local regulations.

For detailed safety information, always refer to the current Material Safety Data Sheet (MSDS) provided by the supplier.[10][12][16]

Conclusion

1,2,3-Propanetriol diacetate is a functionally rich and scientifically significant compound. Its well-defined chemical identity, characterized by the CAS number 25395-31-7 and a host of synonyms, provides a solid foundation for its application in sensitive fields like drug development. The interplay of its physicochemical properties underpins its efficacy as a solvent, plasticizer, and formulation aid. A thorough understanding of its synthesis, analytical control, and safe handling procedures, as outlined in this guide, is essential for harnessing its full potential in research and commercial applications.

References

- 1. chem.international [chem.international]

- 2. CAS 25395-31-7: Glycerol diacetate | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. Glyceryl diacetate - Wikipedia [en.wikipedia.org]

- 5. atamankimya.com [atamankimya.com]

- 6. Diacetin | FCC, Kosher, Tech Grade – Reliable U.S. Supplier [allanchem.com]

- 7. Diacetin | C7H12O5 | CID 66021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 9. 1,2,3-Propanetriol diacetate(25395-31-7)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 10. Diacetin MSDS/SDS | Supplier & Distributor [eventt-chem.com]

- 11. Diacetin | 25395-31-7 [chemicalbook.com]

- 12. fishersci.com [fishersci.com]

- 13. Diacetin 25395-31-7 [sigmaaldrich.com]

- 14. biofueljournal.com [biofueljournal.com]

- 15. Diacetin [webbook.nist.gov]

- 16. echemi.com [echemi.com]

A Technical Guide to the Solubility of Diacetin for Pharmaceutical and Research Applications

Foreword: Understanding Diacetin's Role

Diacetin (glycerol diacetate) is a versatile diester of glycerol and acetic acid, presenting as a colorless, hygroscopic, and somewhat oily liquid.[1][2] Its unique physicochemical properties, stemming from a molecular structure that possesses both hydrophilic and lipophilic characteristics, have established it as a critical component in numerous fields.[3] In the pharmaceutical industry, diacetin is highly valued as a solvent, plasticizer, and excipient in drug formulations, enhancing the solubility, stability, and delivery of active pharmaceutical ingredients (APIs).[4][5] Its application extends to the food industry as an emulsifier and solvent for flavorings[6][7], and in cosmetics as an emollient and solvent.[4] A comprehensive understanding of its solubility profile is therefore not merely academic; it is a fundamental prerequisite for effective formulation development, process optimization, and ensuring product performance and stability. This guide provides an in-depth exploration of diacetin's solubility across a range of solvents, the theoretical underpinnings of these interactions, and a robust experimental framework for its determination.

The Molecular Basis of Diacetin Solubility

Diacetin typically exists as a mixture of two isomers: 1,2-glyceryl diacetate and 1,3-glyceryl diacetate.[6] The key to its solubility behavior lies in its molecular structure, which features two ester groups (lipophilic) and one free hydroxyl group (hydrophilic). This amphiphilic nature governs its interactions with various solvents.

The principle of "like dissolves like" is the primary determinant of solubility.[8][9] This means that polar or semi-polar solutes tend to dissolve in polar solvents, while non-polar solutes dissolve in non-polar solvents. Diacetin, with an estimated logP (partition coefficient) of approximately -0.64, is considered somewhat hydrophilic. Its hydroxyl group can participate in hydrogen bonding with protic solvents like water and alcohols, while its ester groups and hydrocarbon backbone allow for van der Waals interactions with less polar organic solvents. This dual characteristic results in a broad, but not universal, solubility profile.

Caption: Interaction diagram of Diacetin's functional groups with solvent types.

Qualitative and Quantitative Solubility Data

The following table summarizes the reported solubility and miscibility of diacetin in a variety of common laboratory and industrial solvents. It is critical to note that while some sources use "soluble" and "miscible" interchangeably for liquids, miscibility implies solubility in all proportions.[9]

| Solvent | Solvent Type | Solubility/Miscibility of Diacetin | Reference(s) |

| Water | Polar, Protic | Soluble / Miscible.[1][2][10][11] Some sources note limited solubility.[3] | [1][2][10][11] |

| Ethanol | Polar, Protic | Soluble / Miscible.[1][10][12] | [1][10] |

| Methanol | Polar, Protic | Soluble. | [13] |

| Benzene | Non-polar, Aromatic | Soluble.[2][11] | [2][11] |

| Diethyl Ether | Slightly Polar | Soluble.[2][10] | [2][10] |

| Glycerol | Polar, Protic | Highly soluble.[13] | [13] |

| Ethyl Acetate | Polar, Aprotic | Partially soluble. | |

| Oils (Vegetable) | Non-polar | Soluble. | |

| Carbon Disulfide | Non-polar | Practically insoluble. |

Note: The term "soluble" for a liquid in another liquid often implies miscibility. The apparent contradictions in water solubility may stem from different grades of diacetin (which can contain mono- or triacetin) or different experimental conditions.

Protocol: Experimental Determination of Diacetin Solubility

This section outlines a robust, self-validating protocol for determining the equilibrium solubility of diacetin in a given solvent, a cornerstone of pre-formulation studies.[14] The method described is the isothermal shake-flask method, which is a gold standard for generating reliable solubility data.[15]

3.1 Principle

An excess amount of the solute (diacetin) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient duration to ensure thermodynamic equilibrium is reached between the dissolved and undissolved phases. The saturated solution is then carefully separated from the excess solute and analyzed to quantify the solute concentration.

3.2 Materials and Equipment

-

Diacetin (analytical grade or higher)

-

Solvent of interest (HPLC grade or higher)

-

Temperature-controlled orbital shaker or water bath

-

Calibrated thermometer or temperature probe

-

Glass vials with Teflon-lined screw caps (e.g., 20 mL scintillation vials)

-

Syringe filters (e.g., 0.22 µm PTFE or appropriate material)

-

Syringes

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) system.

3.3 Experimental Workflow

Caption: Isothermal shake-flask workflow for solubility determination.

3.4 Step-by-Step Procedure

-

Preparation: To a series of glass vials, add a measured volume of the solvent (e.g., 10 mL). Add an excess amount of diacetin to each vial. The key is to ensure a visible amount of undissolved diacetin remains at the end of the experiment, confirming saturation.

-

Equilibration: Securely cap the vials and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C). Agitate the vials at a constant speed.

-

Expert Insight: The time required to reach equilibrium is critical and system-dependent. It must be determined empirically. A good practice is to take samples at various time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when consecutive measurements yield the same concentration.[16]

-

-

Phase Separation: Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the constant-temperature bath for a sufficient period (e.g., 2-4 hours) for the excess diacetin to settle.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial.

-

Causality: This step is crucial to remove any undissolved micro-droplets of diacetin, which would otherwise lead to an overestimation of solubility. The filtration should be performed quickly to minimize any temperature change that could cause precipitation.[15]

-

-

Dilution and Analysis: Accurately weigh or measure a volume of the filtrate and dilute it with a suitable mobile phase or solvent to a concentration that falls within the linear range of a pre-established analytical calibration curve. Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of diacetin.

-

Calculation: Calculate the original concentration of diacetin in the saturated solution, accounting for the dilution factor used. The result is the solubility of diacetin in that solvent at the specified temperature, typically expressed in units of g/100 mL or mg/mL.

Factors Influencing Diacetin Solubility

-

Temperature: For most liquid-liquid systems, miscibility often increases with temperature. However, some systems exhibit a lower or upper critical solution temperature, so this must be evaluated experimentally.

-

Pressure: For liquid-liquid systems, the effect of atmospheric pressure changes is generally negligible.

-

Purity and Isomer Ratio: Commercial diacetin is often a mixture of isomers and may contain residual monoacetin and triacetin.[3] These components can act as co-solvents or impurities, potentially altering the overall measured solubility compared to a pure isomer.

-

Presence of Other Solutes: In complex formulations, the presence of salts, polymers, or other APIs can influence the solvency of the system through effects like "salting out" or "salting in," thereby modifying diacetin's apparent solubility.

Conclusion

Diacetin's favorable and broad solubility profile is a direct result of its amphiphilic molecular structure. It is readily miscible with water, alcohols, and many organic solvents, making it an exceptionally versatile excipient and solvent. However, its solubility is not universal, with limitations in highly non-polar or specific organic solvents. For the research and drug development professional, a precise understanding of these limits is paramount. The application of robust, validated experimental methods, such as the isothermal shake-flask protocol detailed herein, is essential for generating the high-quality data needed to build stable, effective, and reliable formulations.

References

- 1. Diacetin | C7H12O5 | CID 66021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.international [chem.international]

- 3. CAS 25395-31-7: Glycerol diacetate | CymitQuimica [cymitquimica.com]

- 4. atamankimya.com [atamankimya.com]

- 5. nbinno.com [nbinno.com]

- 6. atamankimya.com [atamankimya.com]

- 7. Diacetin | FCC, Kosher, Tech Grade – Reliable U.S. Supplier [allanchem.com]

- 8. education.com [education.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Diacetin | 25395-31-7 [chemicalbook.com]

- 11. Diacetin CAS#: 25395-31-7 [m.chemicalbook.com]

- 12. cameo.mfa.org [cameo.mfa.org]

- 13. Docusate - Wikipedia [en.wikipedia.org]

- 14. solubility experimental methods.pptx [slideshare.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1,2,3-Propanetriol Diacetate: Synthesis, Characterization, and Applications

This guide provides a comprehensive technical overview of 1,2,3-propanetriol diacetate, a versatile diester of glycerol. Commercially known as diacetin, this compound is typically a mixture of its 1,2- and 1,3-isomers. This document will delve into its chemical structure, molecular properties, detailed synthesis and purification protocols, and advanced characterization techniques. It is intended for researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep, practical understanding of this compound.

Core Molecular and Physical Properties

1,2,3-Propanetriol diacetate, with the chemical formula C₇H₁₂O₅, is a colorless, viscous, and odorless liquid.[1] It is the result of the esterification of two of the three hydroxyl groups of glycerol with acetic acid.[1] Due to the non-specific nature of the synthesis, the final product is generally a mixture of the 1,2-glyceryl diacetate and 1,3-glyceryl diacetate isomers.[1] The CAS number for the mixture is 25395-31-7, while the individual isomers have their own identifiers.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₂O₅ | [2] |

| Molecular Weight | 176.17 g/mol | [2] |

| Appearance | Colorless, viscous liquid | [1] |

| Odor | Odorless | [1] |

| CAS Number (Mixture) | 25395-31-7 | [1] |

| CAS Number (1,2-isomer) | 102-62-5 | [1] |

| CAS Number (1,3-isomer) | 105-70-4 | [1] |

| Boiling Point | ~280 °C | [1] |

| Melting Point | ~ -30 °C | [1] |

| Solubility | Soluble in water and miscible with ethanol |

Chemical Structure of Isomers:

Caption: Chemical structures of the two primary isomers of 1,2,3-propanetriol diacetate.

Synthesis and Purification: A Step-by-Step Protocol with Mechanistic Insights

The synthesis of 1,2,3-propanetriol diacetate is primarily achieved through the acid-catalyzed esterification of glycerol with acetic acid. This reaction is reversible, and therefore, reaction conditions are optimized to favor the formation of the di-ester product.

The Underlying Chemistry: Acid-Catalyzed Esterification

The reaction proceeds via a well-established acid-catalyzed nucleophilic acyl substitution mechanism. A strong acid catalyst, such as sulfuric acid, protonates the carbonyl oxygen of acetic acid, thereby increasing the electrophilicity of the carbonyl carbon. The hydroxyl groups of glycerol then act as nucleophiles, attacking the activated carbonyl carbon. A subsequent series of proton transfers and the elimination of a water molecule result in the formation of the ester linkage. The formation of mono-, di-, and tri-esters is a competitive process, and the product distribution is highly dependent on the reaction conditions.

Experimental Protocol: Synthesis of 1,2,3-Propanetriol Diacetate

This protocol is designed to favor the production of the diacetate isomers.

Materials:

-

Glycerol (1.0 mol)

-

Glacial Acetic Acid (2.5 mol)

-

Concentrated Sulfuric Acid (catalyst, ~1% of the total reactant weight)

-

Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous sodium sulfate

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, combine glycerol and glacial acetic acid.

-

Catalyst Addition: While stirring, slowly add the concentrated sulfuric acid. The addition should be done cautiously as it is an exothermic process.

-

Reaction: Heat the mixture to reflux (approximately 110-120 °C) with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC).

-

Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Carefully add a 5% sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as this will produce carbon dioxide gas. Continue adding the bicarbonate solution until the effervescence ceases.

-

Washing: Wash the organic layer with distilled water to remove any remaining salts and unreacted glycerol.

-

Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Purification: Filter to remove the drying agent. The crude product can be purified by fractional distillation under reduced pressure to isolate the diacetate fraction.

Causality Behind Experimental Choices:

-

Molar Ratio: A molar excess of acetic acid is used to shift the reaction equilibrium towards the formation of the ester products, according to Le Châtelier's principle.

-

Catalyst: Sulfuric acid is a strong acid catalyst that significantly increases the rate of the esterification reaction.

-

Temperature: The reaction is heated to reflux to provide the necessary activation energy and to increase the reaction rate.

-

Neutralization and Washing: These steps are crucial to remove the acid catalyst and water-soluble impurities, which is essential for the stability and purity of the final product.

-

Vacuum Distillation: Purification under reduced pressure is employed to distill the high-boiling point diacetin at a lower temperature, preventing potential decomposition.

Experimental Workflow Diagram:

Caption: A schematic of the experimental workflow for the synthesis and purification of 1,2,3-propanetriol diacetate.

Spectroscopic Characterization

Accurate characterization of the synthesized 1,2,3-propanetriol diacetate is essential to confirm its structure and purity. The following spectroscopic techniques are commonly employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for the structural elucidation of the diacetin isomers. A key challenge is that commercial diacetin is a mixture of 1,2- and 1,3-diacetylglycerol, along with potential minor amounts of monoacetin, triacetin, and unreacted glycerol. A study by Nebel et al. (2008) provides a detailed analysis of these mixtures using ¹H NMR in DMSO-d₆, which is particularly effective for resolving the hydroxyl proton signals.[3]

¹H NMR (DMSO-d₆):

-

1,2-Diacetylglycerol: The spectrum will show distinct signals for the two non-equivalent acetyl methyl groups, as well as complex multiplets for the glycerol backbone protons. The hydroxyl proton will appear as a distinct signal.

-

1,3-Diacetylglycerol: This isomer will exhibit a single signal for the two equivalent acetyl methyl groups. The glycerol backbone protons will also show characteristic multiplets. The hydroxyl proton signal will be present.

¹³C NMR: The ¹³C NMR spectrum will provide complementary information, with distinct chemical shifts for the carbonyl carbons of the acetyl groups and the carbons of the glycerol backbone for each isomer.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 1,2,3-propanetriol diacetate is characterized by the following key absorption bands:

-

~3450 cm⁻¹ (broad): O-H stretching vibration of the free hydroxyl group.

-

~2950 cm⁻¹: C-H stretching vibrations of the aliphatic backbone.

-

~1740 cm⁻¹ (strong): C=O stretching vibration of the ester carbonyl groups. This is a characteristic and intense peak.

-

~1240 cm⁻¹: C-O stretching vibration of the ester linkage.

Applications in Research and Industry

1,2,3-Propanetriol diacetate has a wide range of applications stemming from its properties as a solvent, plasticizer, and humectant.

-

Pharmaceuticals: It is used as a solvent and carrier for active pharmaceutical ingredients in various formulations.

-

Food Industry: It is approved as a food additive (E1517) and functions as a solvent for flavorings.[1]

-

Cosmetics: It acts as an emollient and solvent in creams, lotions, and other personal care products.

-

Industrial Applications: It is utilized as a plasticizer for resins and polymers and as a curing agent.

-

Biofuel Additive: Diacetin, along with other glycerol acetates, is considered a valuable bio-additive for biodiesel.

Safety and Handling

1,2,3-Propanetriol diacetate is generally considered to have low toxicity. However, as with all chemicals, appropriate safety precautions should be taken. It is advisable to consult the Safety Data Sheet (SDS) before handling. Key safety considerations include:

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area or under a fume hood.

-

Incompatibilities: Avoid contact with strong oxidizing agents.

-

Storage: Store in a tightly closed container in a cool, dry place.

Conclusion

1,2,3-Propanetriol diacetate is a valuable chemical with a diverse range of applications. A thorough understanding of its synthesis, purification, and characterization is crucial for its effective use in research and industrial settings. The protocols and analytical insights provided in this guide offer a solid foundation for scientists and professionals working with this versatile compound. The ability to distinguish between its isomers through techniques like NMR is particularly important for quality control and for understanding its structure-property relationships in various applications.

References

Understanding Glycerol Diacetate: Properties and Applications

An In-Depth Technical Guide to the Safe Handling of Glycerol Diacetate in the Laboratory

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of the chemical reagents in use is paramount to ensuring both experimental integrity and personal safety. Glycerol diacetate, also known as diacetin, is a versatile compound utilized across various industries, including pharmaceuticals, cosmetics, and food production, primarily for its properties as a solvent, plasticizer, and humectant.[1] This guide provides a detailed examination of the safe handling, storage, and disposal of glycerol diacetate in a laboratory setting, grounded in authoritative safety data and practical, field-proven insights.

Glycerol diacetate is the diester of glycerol and acetic acid, typically existing as a mixture of the 1,2- and 1,3-glyceryl diacetate isomers.[2] It is a clear, colorless, and odorless viscous liquid with a high boiling point.[1][2] Its hygroscopic nature, or ability to attract and hold water molecules, makes it a valuable component in formulations where moisture retention is critical. In the pharmaceutical industry, it serves as an excipient, aiding in the effective and controlled delivery of drug formulations.[1]

Key Physical and Chemical Properties

A thorough understanding of a substance's physical and chemical properties is the foundation of its safe handling. These properties dictate its behavior under various laboratory conditions and inform the necessary safety precautions.

| Property | Value | Source(s) |

| Chemical Formula | C7H12O5 | [2][3][4] |

| Molar Mass | 176.17 g/mol | [4] |

| Appearance | Clear, colorless, oily liquid | [1] |

| Boiling Point | 280 °C (536 °F; 553 K) | [2][5] |

| Melting Point | -30 °C (-22 °F; 243 K) | [2][5] |

| Density | Approximately 1.17 - 1.18 g/mL at 25 °C | [1][5][6] |

| Solubility | Soluble in water, alcohol, and ether | [5][6] |

| Flash Point | 170 °C (closed cup) |

Hazard Identification and Risk Assessment

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), glycerol diacetate is generally not classified as a hazardous substance.[3][7][8][9] However, it is crucial to recognize that even substances with a low hazard profile can pose risks if handled improperly.

-

Eye Contact : Direct contact may cause temporary or mild irritation.[3][9]

-

Skin Contact : Prolonged or repeated contact may lead to mild skin irritation.[3][9]

-

Inhalation : Inhalation of vapors or mists, particularly at elevated temperatures, may cause respiratory tract irritation.[10]

-

Ingestion : Ingestion of large quantities may cause gastrointestinal discomfort.[10] It is considered to have low toxicity if swallowed.[9]

-

Combustibility : Glycerol diacetate is a combustible liquid, meaning it can ignite, but not as readily as flammable liquids. It can form combustible mixtures at elevated temperatures.[3]

The primary risks associated with glycerol diacetate in a laboratory setting are related to direct contact and the potential for creating slippery surfaces in the event of a spill.[3]

Engineering Controls and Personal Protective Equipment (PPE)

The principle of a self-validating safety protocol dictates that reliance on personal protective equipment should be the final line of defense, after engineering and administrative controls have been implemented.

Engineering Controls

The causality behind recommending specific engineering controls is to minimize exposure at the source.

-

Ventilation : Handle glycerol diacetate in a well-ventilated area to minimize the inhalation of any vapors that may form, especially when heated.[3][6] Standard laboratory ventilation is typically sufficient. A chemical fume hood is recommended if the substance is being heated or aerosolized.

Personal Protective Equipment (PPE)

The selection of PPE is a critical step in ensuring personal safety. The following diagram illustrates a logical workflow for selecting appropriate PPE when handling glycerol diacetate.

Caption: Workflow for selecting appropriate PPE.

-

Eye and Face Protection : Safety glasses with side shields or chemical safety goggles should be worn to prevent eye contact.[6]

-

Hand Protection : Wear suitable chemical-resistant gloves, such as nitrile gloves, to prevent skin contact.[6] It is crucial to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid contaminating the skin.

-

Skin and Body Protection : A standard laboratory coat should be worn to protect against accidental splashes.[6]

Safe Handling and Experimental Protocols

Adherence to standardized protocols is essential for reproducible research and safety. The following protocols are designed to be self-validating by incorporating safety checks at each critical step.

Protocol for Preparing a Solution with Glycerol Diacetate

-

Pre-use Inspection : Before handling, visually inspect the glycerol diacetate container for any signs of damage or leakage. Ensure the label is legible and the expiration date has not passed.

-

Area Preparation : Ensure the work area, preferably within a well-ventilated space or fume hood, is clean and uncluttered.

-

Don PPE : Following the PPE selection workflow, don a lab coat, safety glasses or goggles, and appropriate chemical-resistant gloves.

-

Weighing/Measuring : If weighing, use a tared container on a calibrated balance. If measuring by volume, use appropriate glassware (e.g., graduated cylinder). Perform these actions carefully to avoid spills.

-

Dispensing : Slowly add the glycerol diacetate to the solvent or other components of the solution, stirring as required. If the process involves heating, do so gradually and monitor the temperature to prevent decomposition, which can produce corrosive fumes of acrolein.

-

Container Sealing : Tightly close the glycerol diacetate stock container immediately after use to prevent contamination and moisture absorption, as it is hygroscopic.[1]

-

Post-use Cleanup : Clean any contaminated glassware and the work surface thoroughly.

-

Hand Washing : Wash hands thoroughly with soap and water after removing gloves.[3]

Storage Requirements

Proper storage is critical to maintaining the chemical integrity of glycerol diacetate and ensuring a safe laboratory environment.

-

Conditions : Store in a cool, dry, and well-ventilated area.[3][6]

-

Containers : Keep containers tightly closed when not in use.

-

Incompatibilities : Store away from strong oxidizing agents, strong acids, and strong bases.[3]

-

Sources of Ignition : Keep away from heat, sparks, open flames, and other sources of ignition.[3][6]

Spill and Emergency Procedures

Prompt and correct response to a spill or exposure is vital.

Emergency Response Flowchart for a Glycerol Diacetate Spill

Caption: Emergency response flowchart for a spill.

Protocol for Minor Spill Cleanup

-

Ensure Safety : Evacuate non-essential personnel and ensure the area is well-ventilated.[6]

-

Containment : Contain the spill using an inert absorbent material such as sand, vermiculite, or commercial sorbents.

-

Absorption : Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for disposal.[7]

-

Decontamination : Clean the affected area thoroughly with soap and water to remove any residue and mitigate the slipping hazard.[6]

-

Disposal : Dispose of the contaminated materials in accordance with local, state, and federal regulations.

First Aid Measures

-

Inhalation : Move the affected person to fresh air. If breathing is difficult or symptoms persist, seek medical attention.

-

Skin Contact : Remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical advice if irritation persists.

-

Eye Contact : Immediately rinse the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek medical attention if irritation persists.

-

Ingestion : Do not induce vomiting. Rinse the mouth with water and seek medical attention.

Waste Disposal

Chemical waste must be managed responsibly to protect the environment.

-

Residues : Waste material from glycerol diacetate must be disposed of in accordance with national and local regulations.

-

Containers : Do not reuse empty containers. Handle uncleaned containers as you would the product itself and dispose of them according to official regulations. It is best practice to leave chemicals in their original containers and not mix them with other waste.

References

- 1. atamankimya.com [atamankimya.com]

- 2. Glyceryl diacetate - Wikipedia [en.wikipedia.org]

- 3. Diacetin MSDS/SDS | Supplier & Distributor [eventt-chem.com]

- 4. fishersci.nl [fishersci.nl]

- 5. chem.international [chem.international]

- 6. GLYCERYL DIACETATE - escom Chemie GmbH [escom-chemie.com]

- 7. echemi.com [echemi.com]

- 8. Diacetin | C7H12O5 | CID 66021 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. cdn.chemservice.com [cdn.chemservice.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

The Natural Occurrence of 1,2,3-Propanetriol Diacetate: A Technical Guide for Researchers and Drug Development Professionals

Abstract

1,2,3-Propanetriol diacetate, commonly known as diacetin, is a diester of glycerol and acetic acid. While extensively utilized across the pharmaceutical, food, and cosmetic industries as a solvent, plasticizer, and flavoring agent, its natural occurrence is a subject of significant scientific interest. This technical guide provides a comprehensive overview of the natural presence of diacetin, focusing on its ecological role, proposed biosynthesis, analytical methodologies for its detection, and its potential metabolic fate. This document is intended for researchers, scientists, and drug development professionals seeking to understand the complete profile of this versatile compound.

Introduction to 1,2,3-Propanetriol Diacetate (Diacetin)

1,2,3-Propanetriol diacetate (C₇H₁₂O₅) is a clear, colorless, and somewhat oily liquid.[1] It is typically a mixture of two isomers: 1,2-diacetin and 1,3-diacetin.[2][3] Industrially, diacetin is synthesized through the acetylation of glycerol with acetic acid or acetic anhydride.[4][5] Its wide range of applications stems from its properties as an effective emulsifier, humectant, and solvent.[2][6][7] While the synthetic routes and industrial uses are well-documented, the natural occurrence of diacetin presents a fascinating intersection of chemical ecology and biochemistry.

Natural Occurrence: A Specialized Pollination Signal

The primary documented natural source of 1,2,3-propanetriol diacetate is within the floral oils of specific plant species.[3][8] It plays a crucial role in highly specialized pollination systems, acting as a chemical attractant for oil-collecting bees.[3][8] This interaction is a prime example of a "private communication channel" in nature, where a specific chemical signal is used by a particular pollinator to locate its host plant.[9]

Table 1: Plant Families Known to Produce Diacetin in Floral Oils

| Plant Family | Genera Exhibiting Diacetin Production | Pollinator Guild |

| Calceolariaceae | Calceolaria | Oil-collecting bees |

| Plantaginaceae | Angelonia | Oil-collecting bees |

| Malpighiaceae | Byrsonima | Oil-collecting bees |

| Orchidaceae | Satyrium | Oil-collecting bees |

| Primulaceae | Lysimachia | Oil-collecting bees |

This table is a representative list and may not be exhaustive.

The presence of diacetin in these unrelated plant families suggests a convergent evolutionary strategy to attract a specific and efficient group of pollinators.

Proposed Biosynthetic Pathway in Plants

The precise enzymatic pathway for diacetin biosynthesis in plants has not been fully elucidated. However, it is proposed to be derived from the fatty floral oil biosynthetic pathway.[10][11] The biosynthesis likely involves the esterification of glycerol with acetyl-CoA.

A plausible, though not yet fully confirmed, pathway is as follows:

-

Glycerol Backbone Formation: Glycerol-3-phosphate is synthesized via glycolysis. In plants, glycerol kinase and glycerol-3-phosphate acyltransferase are key enzymes in glycerol metabolism.[3][12]

-

Acetate Donor: Acetyl-CoA, a central molecule in cellular metabolism, serves as the acetyl group donor.

-

Esterification: One or more acyltransferases likely catalyze the sequential acetylation of the glycerol backbone to form monoacetin and subsequently diacetin.

Caption: Proposed biosynthetic pathway of diacetin from primary metabolism in plants.

Further research is required to identify and characterize the specific acyltransferases involved in this process.

Analytical Methodologies for Detection and Quantification

The detection and quantification of diacetin in natural matrices, particularly in floral tissues, require sensitive and specific analytical techniques. Due to its semi-volatile nature, diacetin can be challenging to analyze using standard methods for highly volatile or non-volatile compounds.

Sample Preparation and Extraction

Two primary approaches can be employed for the extraction of diacetin from floral tissues:

-

Headspace Solid-Phase Microextraction (HS-SPME): This technique is suitable for trapping volatile and semi-volatile compounds from the headspace of a sample.[2][6][7][10] The choice of fiber coating is critical for efficient trapping of diacetin.

-

Solvent Extraction: This method involves the extraction of chemical constituents from the plant material using an appropriate solvent. For a semi-volatile compound like diacetin, a solvent of intermediate polarity would be suitable.[4][13]

Experimental Protocol: Solvent Extraction of Diacetin from Floral Tissue

-

Sample Collection: Collect fresh floral tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

-

Homogenization: Homogenize the frozen tissue in a suitable solvent (e.g., a mixture of hexane and ethyl acetate) at a ratio of 1:10 (w/v).

-

Extraction: Sonicate the homogenate for 15-20 minutes at a controlled temperature to enhance extraction efficiency.

-

Centrifugation: Centrifuge the mixture to pellet the solid plant material.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted compounds.

-

Concentration: Concentrate the extract under a gentle stream of nitrogen to the desired volume for analysis.

Analytical Instrumentation

Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used and effective technique for the analysis of diacetin.[14]

-

Derivatization: For enhanced volatility and improved chromatographic peak shape, derivatization of the hydroxyl group of diacetin may be necessary. Silylation is a common derivatization technique for compounds containing hydroxyl groups.[8][15][16]

-

Column Selection: A mid-polarity capillary column is typically suitable for the separation of glycerol esters.

-

Mass Spectrometry: Electron ionization (EI) mass spectrometry will produce a characteristic fragmentation pattern for diacetin, allowing for its unambiguous identification and quantification.

Caption: A typical analytical workflow for the detection and quantification of diacetin in floral tissues.

Metabolic Fate and Toxicological Profile

Metabolism in Pollinators

The metabolic fate of diacetin in oil-collecting bees is not yet fully understood. However, it is plausible that it undergoes hydrolysis by esterase enzymes present in the insect's digestive system or other tissues.[17][18][19] This hydrolysis would release glycerol and acetic acid, both of which can be readily assimilated into the bee's primary metabolic pathways.[5][20][21][22]

-